molecular formula C18H17ClN2OS B14213824 1H-Indole-2-carboxamide, 5-chloro-3-[[4-(1-methylethyl)phenyl]thio]- CAS No. 540740-78-1

1H-Indole-2-carboxamide, 5-chloro-3-[[4-(1-methylethyl)phenyl]thio]-

Cat. No.: B14213824
CAS No.: 540740-78-1
M. Wt: 344.9 g/mol
InChI Key: DVTQMSBSWKXIKD-UHFFFAOYSA-N
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Description

1H-Indole-2-carboxamide, 5-chloro-3-[[4-(1-methylethyl)phenyl]thio]- is a compound belonging to the class of organic compounds known as aromatic anilides. These compounds contain an anilide group in which the carboxamide group is substituted with an aromatic group. This compound has been studied for its potential therapeutic effects, particularly as a brain-type glycogen phosphorylase inhibitor .

Preparation Methods

The synthesis of 1H-Indole-2-carboxamide, 5-chloro-3-[[4-(1-methylethyl)phenyl]thio]- involves several steps. One common method includes the hydrolysis of a precursor compound to form a phenoxy acid, which is then coupled with an amine in the presence of dry dichloromethane, lutidine, and a coupling reagent such as 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

1H-Indole-2-carboxamide, 5-chloro-3-[[4-(1-methylethyl)phenyl]thio]- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can be oxidized to form corresponding oxides or reduced to form amines. Substitution reactions often involve the replacement of the chloro or thio groups with other functional groups, leading to the formation of diverse derivatives .

Scientific Research Applications

This compound has been extensively studied for its potential therapeutic effects, particularly in the treatment of ischemic brain injury. It acts as a brain-type glycogen phosphorylase inhibitor, which helps regulate glucose metabolism, control cell apoptosis, and protect against cerebral ischemia-reperfusion injury . Additionally, it has shown promise in improving cellular energy metabolism and reducing oxidative stress in brain cells . These properties make it a valuable candidate for further research in the fields of chemistry, biology, medicine, and industry.

Mechanism of Action

The mechanism of action of 1H-Indole-2-carboxamide, 5-chloro-3-[[4-(1-methylethyl)phenyl]thio]- involves its role as a brain-type glycogen phosphorylase inhibitor. By targeting the enzyme glycogen phosphorylase, the compound helps regulate glucose metabolism in brain cells. This regulation leads to improved cellular energy metabolism, reduced oxidative stress, and decreased apoptosis . The compound’s ability to cross the blood-brain barrier further enhances its therapeutic potential .

Comparison with Similar Compounds

1H-Indole-2-carboxamide, 5-chloro-3-[[4-(1-methylethyl)phenyl]thio]- is unique due to its specific structure and mechanism of action. Similar compounds include other aromatic anilides and indole derivatives, such as 5-chloro-N-phenyl-1H-indole-2-carboxamide . These compounds share structural similarities but may differ in their specific therapeutic targets and effects. The uniqueness of 1H-Indole-2-carboxamide, 5-chloro-3-[[4-(1-methylethyl)phenyl]thio]- lies in its ability to inhibit brain-type glycogen phosphorylase and its potential therapeutic effects on ischemic brain injury .

Properties

CAS No.

540740-78-1

Molecular Formula

C18H17ClN2OS

Molecular Weight

344.9 g/mol

IUPAC Name

5-chloro-3-(4-propan-2-ylphenyl)sulfanyl-1H-indole-2-carboxamide

InChI

InChI=1S/C18H17ClN2OS/c1-10(2)11-3-6-13(7-4-11)23-17-14-9-12(19)5-8-15(14)21-16(17)18(20)22/h3-10,21H,1-2H3,(H2,20,22)

InChI Key

DVTQMSBSWKXIKD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)SC2=C(NC3=C2C=C(C=C3)Cl)C(=O)N

Origin of Product

United States

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